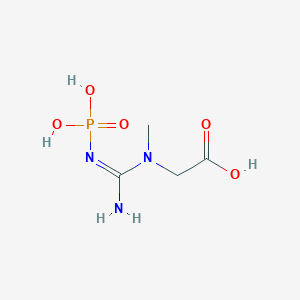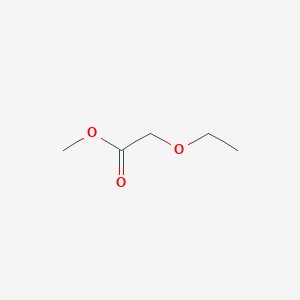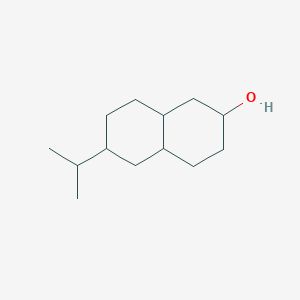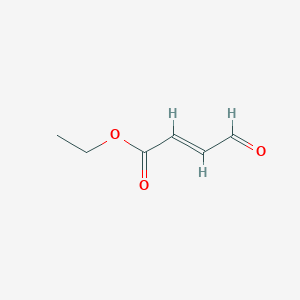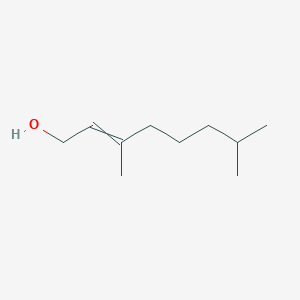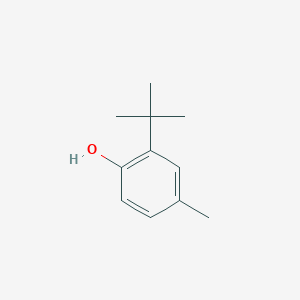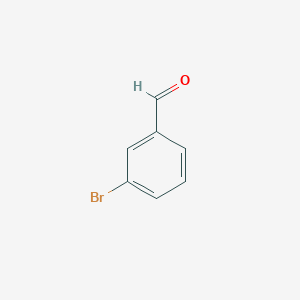
3-溴苯甲醛
概述
描述
3-Bromobenzaldehyde is an organic compound with the molecular formula C₇H₅BrO. It consists of a benzene ring substituted with a bromine atom and an aldehyde group at the meta position. This compound is a colorless to pale yellow liquid and is used in various chemical syntheses due to its reactivity and functional groups .
科学研究应用
3-Bromobenzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is employed in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde can be synthesized by treating benzaldehyde with bromine chloride in the presence of aluminum chloride and a polar solvent such as chloroalkane. The reaction involves the formation of a complex between benzaldehyde and aluminum chloride, followed by the addition of bromine chloride .
Industrial Production Methods: In industrial settings, the preparation of 3-bromobenzaldehyde follows similar principles but on a larger scale. The process ensures minimal consumption of bromine and high conversion efficiency of the aldehyde precursor to the desired product .
化学反应分析
Types of Reactions: 3-Bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-bromobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 3-bromobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
作用机制
The mechanism of action of 3-bromobenzaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
相似化合物的比较
2-Bromobenzaldehyde: An isomer with the bromine atom at the ortho position.
4-Bromobenzaldehyde: An isomer with the bromine atom at the para position.
Uniqueness: 3-Bromobenzaldehyde is unique due to its meta substitution pattern, which affects its reactivity and the types of reactions it can undergo. This positional isomerism influences the compound’s chemical behavior and its applications in synthesis .
属性
IUPAC Name |
3-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUISZCALMBHJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027521 | |
| Record name | 3-Bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Bromobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19763 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3132-99-8 | |
| Record name | 3-Bromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FORMYLBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ARD2ZJ82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Bromobenzaldehyde has the molecular formula C7H5BrO and a molecular weight of 185.03 g/mol.
- Spectroscopic data:
- IR: The presence of a strong absorption band around 1700 cm-1 is indicative of the carbonyl (C=O) stretching vibration, confirming the aldehyde functionality. [, , , ]
- NMR: The 1H NMR spectrum would show characteristic peaks for aromatic protons in the range of 7-8 ppm and a distinct singlet for the aldehyde proton around 10 ppm. [, , , , ] The 13C NMR spectrum would display signals corresponding to the carbonyl carbon around 190 ppm and aromatic carbons in the range of 120-140 ppm. [, , ]
A: While there are multiple synthetic routes, a common method involves the bromination of benzaldehyde under controlled conditions to achieve selective bromination at the meta position. [, ]
ANone: 3-Bromobenzaldehyde serves as a versatile building block in organic synthesis, frequently employed in:
- Condensation reactions: It readily undergoes condensation reactions with various nucleophiles like amines, hydrazines, and active methylene compounds. This reactivity is extensively used to synthesize Schiff bases, hydrazones, and α,β-unsaturated carbonyl compounds, respectively. [, , , , , , , , , , ]
- Metal-catalyzed coupling reactions: The bromine atom serves as a handle for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These transformations enable the introduction of diverse aryl, alkenyl, and alkynyl substituents at the meta position of the benzaldehyde moiety. [, , ]
ANone: 3-Bromobenzaldehyde and its derivatives exhibit diverse applications:
- Pharmaceuticals: They serve as crucial intermediates in synthesizing various pharmacologically active compounds. For example, they are used to prepare ceramide analogs with potential therapeutic applications. [, , ]
- Agrochemicals: Derivatives of 3-Bromobenzaldehyde have been explored for their insecticidal properties, particularly as intermediates for synthesizing trifluoromethyl-containing pyrazoles. [, ]
- Analytical Chemistry: A spectrophotometric assay for the antimalarial drug artesunate utilizes the reaction of its acid-decomposed product with 4-chlorobenzaldehyde, showcasing its potential in analytical applications. []
ANone: Structural modifications can significantly influence the reactivity and biological activity of 3-Bromobenzaldehyde derivatives:
- Electronic effects: The presence and position of substituents on the aromatic ring impact the electronic density of the aldehyde group, thereby affecting its reactivity in condensation and metal-catalyzed reactions. Electron-withdrawing groups generally enhance the electrophilicity of the aldehyde carbon. [, ]
- Steric effects: Bulky substituents can hinder the approach of reactants, influencing reaction rates and selectivity. []
- Pharmacophore properties: In the context of biological activity, modifications can alter the compound's interaction with target biomolecules. For example, introducing specific functional groups may improve binding affinity, while others may lead to unfavorable interactions or impact metabolic stability. [, , , ]
A: Research on the sorption-desorption behavior of 3-Bromobenzaldehyde in a water-sediment system using Yangtze River sediment has been conducted. [] This study provides insights into its potential distribution and fate in aquatic environments.
ANone: While specific strategies for 3-Bromobenzaldehyde are limited in the provided research, general approaches include:
- Green chemistry principles: Implementing green chemistry principles in synthetic procedures can minimize waste generation and environmental impact. [, ]
ANone: Several analytical methods are used:
- Spectroscopy: IR, 1H NMR, and 13C NMR spectroscopy are essential for structural elucidation. [, , , , , , , ]
- Mass Spectrometry: Mass spectrometry helps determine the molecular weight and fragmentation pattern. [, , , ]
- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for separating and quantifying 3-Bromobenzaldehyde in mixtures. [, ]
- Elemental Analysis: Elemental analysis verifies the carbon, hydrogen, and bromine content, confirming the compound's purity and composition. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
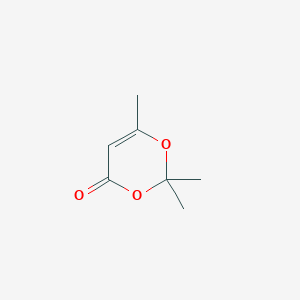
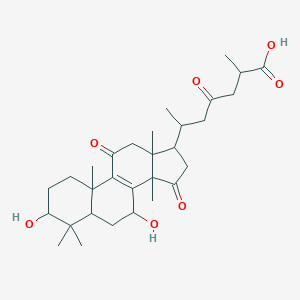
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)


![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)
